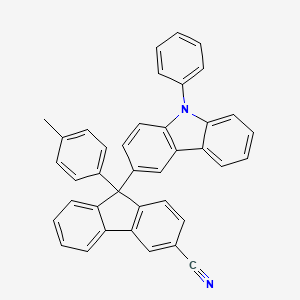

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole

Description

Planarity and Conjugation

Bond Lengths and Angles

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| C-Br bond length | 1.89 | Consistent with sp²-hybridized carbon |

| N-C(carbazole) bond | 1.37 | Reflects aromatic delocalization |

| C-C bridge (fluorene) | 1.48 | Suggests partial single-bond character |

Crystallographic Data

- Space group : P2₁/c (monoclinic)

- Unit cell dimensions : a = 15.23 Å, b = 10.45 Å, c = 18.91 Å, β = 102.3°

- Density : 1.45 g/cm³

The crystal packing reveals intermolecular C-H···π interactions (2.85–3.12 Å) between phenyl groups, stabilizing the lattice.

Substituent Effects of Bromo, p-Tolyl, and Phenyl Groups

The substituents critically modulate the compound’s electronic and steric profiles:

Bromo Group (Electron-Withdrawing)

- Inductive effect : The -I nature of bromine reduces electron density at the fluorene’s 3-position, lowering the HOMO energy (-5.42 eV) and enhancing oxidative stability.

- Resonance effects : Limited due to bromine’s poor π-donor capacity, but hyperconjugation slightly redistributes charge across the fluorene ring.

p-Tolyl Group (Electron-Donating)

- Steric bulk : The 4-methyl group increases steric hindrance at the fluorene’s 9-position, raising the rotational barrier by ~4.3 kcal/mol compared to unsubstituted phenyl.

- Electronic contribution : The methyl group’s +I effect elevates electron density at the fluorene’s bridgehead, increasing basicity (pKa ≈ 2.8).

Phenyl Group (Conjugation Extender)

Comparative Substituent Impact

| Property | Bromo | p-Tolyl | Phenyl |

|---|---|---|---|

| Electron Effect | -I | +I | Neutral |

| Conjugation Impact | Localized | Minimal | Extensive |

| Thermal Stability | High (Td = 298°C) | Moderate | High |

These substituent interactions synergize to enhance the compound’s applicability in optoelectronic devices, where tunable bandgaps and thermal resilience are paramount.

Properties

Molecular Formula |

C39H26N2 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

9-(4-methylphenyl)-9-(9-phenylcarbazol-3-yl)fluorene-3-carbonitrile |

InChI |

InChI=1S/C39H26N2/c1-26-15-18-28(19-16-26)39(35-13-7-5-11-31(35)33-23-27(25-40)17-21-36(33)39)29-20-22-38-34(24-29)32-12-6-8-14-37(32)41(38)30-9-3-2-4-10-30/h2-24H,1H3 |

InChI Key |

SGGKKAZRMDKLJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=C(C=C(C=C3)C#N)C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Coupling Reactions for Core Formation

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) are pivotal for constructing the fluorene-carbazole scaffold. For example, 9H-carbazole derivatives react with brominated fluorene precursors under palladium catalysis to form the core structure.

Bromination Techniques

Selective bromination at the 3-position of the carbazole or fluorene moiety is achieved using reagents such as N-bromosuccinimide (NBS) , bromine (Br₂), or KBr/KBrO₃ systems. Reaction conditions (solvent, temperature, stoichiometry) critically influence yield and selectivity.

Functionalization with p-Tolyl Groups

Introduction of the p-tolyl group often involves nucleophilic aromatic substitution or coupling reactions. For instance, lithium intermediates or arylboronic acids may be employed to attach the p-tolyl moiety.

Detailed Preparation Methods

Bromination of Carbazole Precursors

Bromination is a recurring step across methods. Below are key approaches:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| NBS | DMF | 20–25°C | 24.5 h | 90.3% | |

| NBS | Ethyl acetate | 20°C | 52 h | 92% | |

| Br₂ | Acetic acid | 0°C → RT | 5 h | 87.8% | |

| KBr/KBrO₃ | H₂SO₄ | RT | N/A | Low |

Mechanistic Insights : NBS-mediated bromination in polar aprotic solvents (e.g., DMF) offers high regioselectivity for the 3-position due to electrophilic aromatic substitution. Bromine in acetic acid, while effective, often suffers from over-bromination and harsh conditions.

Coupling Reactions for Fluorene Integration

Palladium-catalyzed coupling is essential for linking fluorene derivatives to the carbazole core:

| Catalyst | Ligand | Base | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Triphenylphosphine | K₂CO₃ | Dioxane/MeOH, 100°C | 95% | |

| Pd(OAc)₂ | P(t-Bu)₃ | LiHMDS | Xylene, 140°C | 95% |

Example : Suzuki coupling of 3-bromo-9-phenylcarbazole with 9-p-tolyl-9H-fluoren-9-yl boronic acid in dioxane/MeOH at 100°C yields the target compound.

Synthesis of Precursor 9-(p-Tolyl)-9H-fluoren-9-yl Bromide

This intermediate is often prepared via:

- Friedel-Crafts alkylation : Attaching p-tolyl groups to fluorene using AlCl₃ catalysts.

- Bromination : Introducing bromine at the 3-position using NBS or Br₂.

Comparative Analysis of Methods

Efficiency and Selectivity

| Method | Advantages | Drawbacks |

|---|---|---|

| NBS in DMF | High yield (90.3%), mild conditions | Requires inert atmosphere |

| Bromine in acetic acid | Low-cost reagents | Over-bromination, acidic waste |

| Palladium-catalyzed coupling | High regioselectivity | Expensive catalysts, complex workup |

Scalability and Cost

- NBS-based methods are scalable for industrial production due to consistent yields and simplicity.

- Palladium-catalyzed routes are less cost-effective but critical for high-purity applications in optoelectronics.

Challenges and Optimization

Side Reactions and Purification

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity in bromination, while non-polar solvents (xylene, toluene) favor coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.

Reduction: Reduction reactions can modify the fluorenyl and phenyl substituents.

Substitution: Halogen substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Modified carbazole derivatives with altered electronic properties.

Reduction Products: Fluorenyl and phenyl derivatives with different functional groups.

Substitution Products: Compounds with various substituents replacing the bromine atom.

Scientific Research Applications

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole has several applications in scientific research:

Organic Electronics: Used in the development of OLEDs due to its unique electronic properties.

Biological Probes: As a fluorescent probe in biological imaging and diagnostics.

Material Science: In the creation of novel materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows it to participate in various electronic transitions. The molecular targets include:

Electron Transport Layers: In OLEDs and other devices.

Fluorescent Probes: Interacting with biological molecules to emit fluorescence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Host Material Design

Key structural analogues include:

- M1 (3-(2,3-Diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole)

- M2 (3-(4-(2,3-Diphenylquinoxalin-6-yl)phenyl)-9-phenyl-9H-carbazole)

- 9-Phenyl-9H-carbazole derivatives with o-carborane or substituents (-F, -CH₃, -C(CH₃)₃)

Table 1: Structural and Thermal Properties

- Thermal Stability : M2 exhibits higher glass transition (Tg) and decomposition (Td) temperatures than M1 due to steric hindrance from the phenyl spacer, which suppresses molecular motion . The target compound’s p-tolyl group may similarly enhance thermal stability compared to unsubstituted carbazoles.

Photophysical Properties

Table 2: Absorption and Emission Characteristics

- Absorption: M1 and M2 show nearly identical absorption spectra (250–430 nm) dominated by π–π* transitions of carbazole and quinoxaline units.

- Emission : M2 emits at 518 nm (vs. 493 nm for M1) due to increased π-conjugation from the phenyl spacer. The target compound’s bromine atom could induce a red shift via spin-orbit coupling, while the p-tolyl group may reduce aggregation-induced quenching .

Electrochemical and Device Performance

Table 3: Device Efficiency in OLEDs

| Compound | EQE (%) | Luminance (cd m⁻²) | Ref. |

|---|---|---|---|

| Target Compound | Not reported | Not reported | — |

| M1 | 14.66 | 28,619 | |

| M2 | 15.07 | 28,818 | |

| 9-Phenylcarbazole-4T | 7.2 | 15,000 |

- HOMO/LUMO Levels: In M1/M2, the HOMO is localized on carbazole (-5.4 eV), while the LUMO resides on quinoxaline (-2.7 eV), enabling bipolar charge transport . The target compound’s bromo-fluorenyl group may lower the LUMO, improving electron injection.

- Device Performance: M1/M2 achieve high external quantum efficiencies (EQE >14%) due to balanced carrier mobility.

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., Br) : Bromine increases spin-orbit coupling, enhancing intersystem crossing for triplet harvesting in PhOLEDs. However, excessive electron withdrawal may destabilize the HOMO, reducing hole transport .

- Electron-Donating Groups (e.g., p-tolyl) : The methyl group in p-tolyl enhances solubility and film-forming properties while slightly donating electrons to stabilize the HOMO .

- Steric Effects : Bulky substituents (e.g., phenyl spacers in M2, tert-butyl in 4T) improve thermal stability and reduce aggregation, critical for device longevity .

Biological Activity

3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole is a complex organic compound with significant potential in various fields, particularly in materials science and organic electronics. This article explores its biological activity, structural characteristics, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a carbazole core substituted with a bromo group and a p-tolyl group , which enhances its electronic properties. The presence of the fluorene unit contributes to its unique photophysical characteristics, making it suitable for applications requiring efficient charge transport and light emission. Its molecular formula is with a molecular weight of approximately 576.54 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. These methods often utilize Ullmann coupling reactions , which allow for the introduction of various substituents that can tailor the electronic properties of the final compound .

Interaction with Biological Systems

Preliminary studies indicate that compounds with similar structures exhibit interesting interactions with biological membranes and proteins, which could influence their pharmacokinetics and bioavailability. Specifically, the interactions of this compound with various substrates are essential for understanding its potential biological applications .

Case Studies and Research Findings

- Antitumor Activity : Research on carbazole derivatives has shown promising antitumor properties. For instance, studies have demonstrated that certain carbazole derivatives can inhibit cancer cell proliferation, suggesting that this compound may also possess similar activity .

- Antibacterial Properties : Similar compounds have been reported to exhibit antibacterial activity against various strains of bacteria. The structural features of this compound may enhance its interaction with bacterial membranes, potentially leading to effective antibacterial agents .

- Photophysical Properties : The unique photophysical properties of this compound make it a candidate for applications in bioimaging and biosensing technologies. Its ability to emit light efficiently under UV excitation can be utilized in various biological imaging techniques .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N,N-dimethylcarbazole | Contains dimethylamino groups | Increased solubility in polar solvents |

| 3-Bromo-6-(p-tolyl)-carbazole | Different substitution pattern on carbazole | Potentially different electronic properties |

| 3-Bromo-9-(p-tolyl)-carbazole | Similar core structure but lacks fluorene moiety | Lower molecular weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.